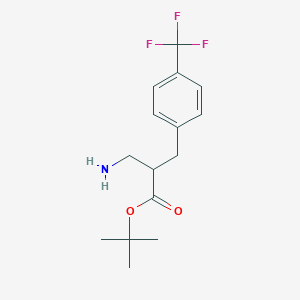
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate typically involves multiple steps. One common approach is to start with the appropriate trifluoromethyl-substituted benzaldehyde, which undergoes a series of reactions including reductive amination and esterification to introduce the aminomethyl and tert-butyl ester groups, respectively. The reaction conditions often involve the use of reducing agents such as sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of continuous flow chemistry allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more versatile and sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It serves as a model compound for understanding how such substitutions influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound a promising lead for drug development.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique properties, such as thermal stability and resistance to degradation, make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(aminomethyl)-3-phenylpropanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Tert-butyl 2-(aminomethyl)-3-(4-methyl)phenylpropanoate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Tert-butyl 2-(aminomethyl)-3-(4-chloromethyl)phenylpropanoate: Features a chloromethyl group, which can undergo different substitution reactions compared to the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These features make it distinct from other similar compounds and highlight its potential in various applications.
Properties
CAS No. |
925889-77-6 |
|---|---|
Molecular Formula |
C15H20F3NO2 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C15H20F3NO2/c1-14(2,3)21-13(20)11(9-19)8-10-4-6-12(7-5-10)15(16,17)18/h4-7,11H,8-9,19H2,1-3H3 |
InChI Key |
IIMCXALOJHOOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















